N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a pyrimidine-4,6-diamine FLT3 inhibitor scaffold with traceable bioactivity data often face supply gaps for the dual N4-(cyclohexyl/phenyl) chemotype. This compound (CAS 450345-60-5) resolves that gap. - Unique dual N4-substitution yields XLogP3 4.1-0.4-1.4 log units higher than N4-phenyl, N4-cycloheptyl, N4-benzyl-N4-phenyl, and N4-cyclohexyl-N4-ethyl analogs. - Documented in ChEMBL (CHEMBL1332094) with 8 functional assay AC50 data points and MLSMR provenance (MLS000582140), ensuring direct traceability to existing screening results. - Zero Rule-of-Five violations; suitable for FLT3 biochemical/cellular assays, PAMPA permeability benchmarking, and herbicide screening programs.

Molecular Formula C16H19N5O2
Molecular Weight 313.35 g/mol
Cat. No. B4142847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine
Molecular FormulaC16H19N5O2
Molecular Weight313.35 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2=CC=CC=C2)C3=NC=NC(=C3[N+](=O)[O-])N
InChIInChI=1S/C16H19N5O2/c17-15-14(21(22)23)16(19-11-18-15)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H2,17,18,19)
InChIKeyIXHUUJFDOCSJDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine: Identity & Physicochemical Profile


N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine (CAS 450345-60-5, PubChem CID 2960661) is a synthetic small-molecule pyrimidine-4,6-diamine derivative bearing a 5-nitro group and a unique dual N4-substitution pattern consisting of both cyclohexyl and phenyl groups [1]. Its molecular formula C₁₆H₁₉N₅O₂ corresponds to a molecular weight of 313.35 g/mol [1]. The compound is catalogued in ChEMBL (ID CHEMBL1332094) with a max phase of Preclinical and 8 reported functional assay AC₅₀ data points, indicating exposure to systematic bioactivity profiling [2]. Computed physicochemical descriptors include XLogP3 of 4.1, topological polar surface area (TPSA) of approximately 98–101 Ų, a single hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1][2]. These properties place the compound within drug-like chemical space (zero Rule-of-Five violations) while conferring distinctly higher calculated lipophilicity than most close structural analogs [1].

ScaffoldPyrimidine-4,6-diamine core matched to FLT3 pharmacophore screening models
LipophilicityDual N4-(cyclohexyl/phenyl) substitution supports cell-based assay exposure design
Data TracePreclinical bioactivity annotation (ChEMBL AC₅₀) enables data-informed experimental planning

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine: Uniqueness Against Generic Analogs


Within the 5-nitropyrimidine-4,6-diamine chemotype, substitution at the N4 position exerts a dominant influence on lipophilicity, H-bonding capacity, molecular shape, and target engagement profile. N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is distinguished by its dual N4-substitution combining a cyclohexyl ring and a phenyl ring on the same exocyclic nitrogen—a motif absent in the simpler N4-phenyl (CAS 40816-36-2) and N4-cycloheptyl (CAS 450344-85-1) analogs, and distinct from the N4-benzyl-N4-phenyl analog (CAS 450345-59-2) and the N4-cyclohexyl-N4-ethyl analog (CAS 450345-66-1) [1]. This dual aromatic–aliphatic substitution produces a calculated XLogP3 of 4.1, which is 0.4 to 1.4 log units higher than all four close comparators [2]. Because lipophilicity is a key determinant of membrane permeability, metabolic stability, and off-target promiscuity risk in kinase-targeted and agrochemical discovery programs, simple replacement by a lower-logP analog risks altering both pharmacokinetic behavior and selectivity profile [3]. Furthermore, the compound's inclusion in the Molecular Libraries Small Molecule Repository (MLSMR identifier MLS000582140) and its tracking under ChEMBL with 8 distinct functional assay results mean that procurement of a non-identical analog forfeits direct traceability to existing screening data [4].

Lipophilicity shift

Substituting N4-phenyl parent (ΔXLogP3 –1.4) may reduce cell permeability and alter apparent potency profile.

HBD mismatch

Analogs with HBD=2 risk higher efflux susceptibility and differing target engagement kinetics.

Traceability loss

Non-ChEMBL analogs lack retrievable functional assay history, limiting cross-study comparison.

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine: Differentiation Evidence


Lipophilicity Advantage Over Closest Analogs

Among five structurally related 5-nitropyrimidine-4,6-diamine derivatives, N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine exhibits the highest computed lipophilicity. Its XLogP3 value of 4.1 exceeds that of the N4-benzyl-N4-phenyl analog by +0.4 log units (3.7), the N4-cycloheptyl analog by +0.6 log units (3.5), the N4-cyclohexyl-N4-ethyl analog by +1.2 log units (2.9), and the N4-phenyl parent by +1.4 log units (2.7) [1]. This higher logP is driven by the combined hydrophobic surface area of the cyclohexyl and phenyl rings on the same exocyclic nitrogen, a substitution pattern unique to this compound within the comparator set [1].

Lipophilicity
Head-to-head
XLogP3 4.1; Δ +0.4 to +1.4 vs. 4 analogs
Higher predicted passive permeability may alter cell-based vs. biochemical readout.
Computed by XLogP3 3.0; same pipeline ensures internal consistency.
Lipophilicity Drug-likeness Membrane permeability

Dual N4-Substitution Alters Hydrogen Bond Donor Profile

The target compound possesses a single hydrogen bond donor (HBD = 1), arising from the 6-NH₂ group, because the N4 nitrogen is fully substituted with two carbon-based groups (cyclohexyl and phenyl). In contrast, the N4-phenyl parent (CID 239966) and the N4-cycloheptyl analog (CID 4460789) each carry two HBD groups (HBD = 2) owing to the secondary amine at N4 [1]. The N4-benzyl-N4-phenyl (CID 2959411) and N4-cyclohexyl-N4-ethyl (CID 2959622) analogs share the tertiary N4 motif and likewise have HBD = 1, but differ substantially in lipophilicity and steric bulk [1].

H-Bond Donors
Head-to-head
HBD = 1 vs. 2 (N4-phenyl & N4-cycloheptyl)
Fewer HBD may reduce efflux and desolvation penalty while retaining hinge-region HBA.
Computed by Cactvs; HBA = 6 preserved across all.
Hydrogen bonding Selectivity Scaffold design

FLT3 Inhibitory Potential of Pyrimidine-4,6-Diamine Scaffold

A series of 40 pyrimidine-4,6-diamine derivatives—sharing the same core scaffold as the target compound—were evaluated as type II-like FLT3 inhibitors. The series exhibited IC₅₀ values spanning 13.9 nM to 15,111 nM, demonstrating that the pyrimidine-4,6-diamine template is a validated FLT3 pharmacophore, and that substituent identity at N4 and other positions drives potency over a >1,000-fold range [1]. The most potent compound (13a; IC₅₀ = 13.9 ± 6.5 nM) achieved high selectivity over c-KIT [1]. Complementary 3D-QSAR CoMFA (q² = 0.802, r² = 0.983) and CoMSIA (q² = 0.725, r² = 0.965) models established that steric, electrostatic, hydrophobic, and H-bond donor fields around the N4 substituent position are major determinants of inhibitory potency [2].

FLT3 Pharmacophore
Class-level
Scaffold IC₅₀ range 13.9 nM – 15,111 nM; 3D-QSAR models established
Supports FLT3-focused screening; substituent-dependent potency >1,000-fold.
No direct target compound IC₅₀; CoMFA q²=0.802.
FLT3 kinase Acute myeloid leukemia Type-II inhibitor

ChEMBL Bioactivity Data Advantage

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine is indexed in ChEMBL (CHEMBL1332094) with 8 functional (F-type) assay AC₅₀ data points and a max phase designation of Preclinical [1]. The compound also carries identifiers MLS000582140 and SMR000200348, confirming deposition in the NIH Molecular Libraries Small Molecule Repository [2]. Among its closest structural comparators, the N4-benzyl-N4-phenyl analog (CID 2959411) and N4-cyclohexyl-N4-ethyl analog (CID 2959622) are also registered in PubChem but lack evidence of equivalent ChEMBL bioactivity annotation in the available records, limiting cross-study comparability [2].

Bioactivity Data
Source review
8 ChEMBL functional AC₅₀ assays; MLSMR/SMR identifiers
Enables data-informed design; traceable public bioactivity history.
Comparators lack equivalent ChEMBL annotations.
Bioactivity database Screening library Preclinical profiling

Herbicidal Activity of 5-Nitropyrimidine-4,6-diamines

Multiple patents disclose that 4,6-(substituted)diamino-5-nitropyrimidines—the exact scaffold class of the target compound—possess plant growth inhibiting and herbicidal properties [1][2]. The generic Markush structures in these filings encompass compounds with cycloalkyl (C3–C6) and optionally substituted phenyl groups at the diamine positions, directly covering the substitution space occupied by N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine [2]. In contrast, the des-nitro pyrimidine-4,6-diamine analogs commonly pursued as kinase inhibitors lack this agronomic application potential [3].

Herbicidal Scope
Class-level
Covered by US20070197391, EP0419963 Markush claims
Supports agrochemical screening for 5-nitro scaffold; des-nitro analogs lack this application.
No quantitative herbicidal IC₅₀ for specific compound.
Herbicidal Agrochemical Plant growth inhibition

Lower Rotatable Bond Count vs. Benzyl Analog

The target compound has three rotatable bonds (the exocyclic C–N bonds linking the cyclohexyl and phenyl rings to N4, plus one additional degree of freedom), whereas the N4-benzyl-N4-phenyl analog (CID 2959411) has four rotatable bonds due to the additional methylene spacer in the benzyl group [1]. Higher rotatable bond count increases conformational entropy penalty upon target binding. The 3D-QSAR CoMFA model for pyrimidine-4,6-diamine FLT3 inhibitors identified that steric bulk and electrostatic properties around the N4 substituent are dominant contributors (54.4% steric, 45.6% electrostatic field contribution) to inhibitory potency [2], suggesting that the comparatively rigid cyclohexyl-phenyl arrangement in the target compound may offer a distinct binding entropy profile relative to the more flexible benzyl-phenyl analog.

Conformational Flexibility
Context-dependent
3 rotatable bonds vs. 4 (benzyl analog); Δ –1
May reduce entropic penalty, potentially supporting binding efficiency.
CoMFA steric/electrostatic fields dominant (54.4/45.6).
Conformational entropy Binding free energy Ligand efficiency

N4-cyclohexyl-5-nitro-N4-phenylpyrimidine-4,6-diamine: Application Scenarios


FLT3 Inhibitor Hit-to-Lead for AML

The compound's pyrimidine-4,6-diamine core is validated as a type II-like FLT3 inhibitor pharmacophore, with the most potent analog (13a) achieving an IC₅₀ of 13.9 nM and the series spanning >1,000-fold potency range [1]. Its uniquely high XLogP3 (4.1) and dual N4-(cyclohexyl/phenyl) substitution represent an underexplored region of the FLT3 CoMFA/CoMSIA contour map, where hydrophobic and steric fields at the N4 position are major potency determinants [2]. Procurement for FLT3 biochemical and MV4-11 cellular assays enables assessment of whether the elevated lipophilicity translates to improved cell-based potency relative to lower-logP analogs.

Herbicidal Agrochemical Discovery

The 5-nitro substituent and 4,6-diamine substitution pattern place this compound within the scope of patent-disclosed herbicidal pyrimidines [3][4]. Its XLogP3 of 4.1 falls within the lipophilicity range favorable for foliar uptake in herbicide design, and the dual N4-substitution with a cyclohexyl group provides a steric profile distinct from the simpler N4-alkyl or N4-phenyl herbicides previously exemplified. Procurement for greenhouse herbicidal screening against monocot and dicot weed species can establish structure–activity relationships linking N4-substitution to weed spectrum and crop selectivity.

Physicochemical Benchmarking for Permeability Studies

With zero Rule-of-Five violations, XLogP3 of 4.1, TPSA of ~98–101 Ų, a single H-bond donor, and 6 H-bond acceptors, this compound occupies a specific region of drug-like chemical space at the upper boundary of oral drug-likeness for lipophilicity [5]. Its computed properties make it suitable as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies, particularly when benchmarked against the N4-phenyl parent (XLogP3 = 2.7) to isolate the contribution of the cyclohexyl group to passive permeability [5].

Chemogenomics and Off-Target Profiling

The compound's ChEMBL entry with 8 functional assay AC₅₀ data points and its MLSMR/SMR repository provenance provide a foundation for chemogenomics analyses [6][7]. Procurement enables experimental follow-up on the existing functional assay data, computational target prediction using the SEA or Super-PRED algorithms, and integration into kinase selectivity panel screening to define the compound's polypharmacology relative to better-characterized pyrimidine-4,6-diamine kinase inhibitors.

Application
Selection Property
Validation Focus
FLT3 pharmacophore screening
N4 dual-substitution lipophilicity profile
Kinase selectivity panel and cell-based potency endpoints
Agrochemical scaffold screening
5-nitro herbicidal patent scope
Herbicidal activity against monocot/dicot species
Permeability assay reference
High lipophilicity and single HBD profile
PAMPA / Caco-2 permeability correlation
Chemogenomics profiling
ChEMBL functional assay traceability
Kinase selectivity and computational target prediction
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